(2E)-1-(4-bromophenyl)-3-hydroxypent-2-en-1-one
Overview
Description
(2E)-1-(4-bromophenyl)-3-hydroxypent-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 4-Bromo-3-hydroxy-2-butanone and is a member of the enone family of compounds. In
Mechanism of Action
The mechanism of action of (2E)-1-(4-bromophenyl)-3-hydroxypent-2-en-1-one is not yet fully understood. However, it is believed to act as an electrophile, reacting with nucleophiles to form covalent adducts. This reactivity makes it a useful building block for organic synthesis reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have low toxicity levels in animal models, making it a promising candidate for further study.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2E)-1-(4-bromophenyl)-3-hydroxypent-2-en-1-one is its reactivity, which makes it a useful building block for organic synthesis reactions. However, its limited solubility in water can make it difficult to work with in certain experimental conditions.
Future Directions
There are several potential future directions for the study of (2E)-1-(4-bromophenyl)-3-hydroxypent-2-en-1-one. One promising area of research is the development of new synthetic methods that utilize this compound as a building block. Additionally, further studies on the biochemical and physiological effects of this compound could lead to the development of new therapeutic applications. Finally, the use of this compound as a chiral auxiliary in asymmetric synthesis reactions could be further explored.
Scientific Research Applications
(2E)-1-(4-bromophenyl)-3-hydroxypent-2-en-1-one has been studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of organic synthesis, where it can be used as a building block to synthesize more complex compounds. Additionally, this compound has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis reactions.
properties
IUPAC Name |
(Z)-1-(4-bromophenyl)-1-hydroxypent-1-en-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-2-10(13)7-11(14)8-3-5-9(12)6-4-8/h3-7,14H,2H2,1H3/b11-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTPWMKGRHIWFZ-XFFZJAGNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C=C(C1=CC=C(C=C1)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)/C=C(/C1=CC=C(C=C1)Br)\O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.